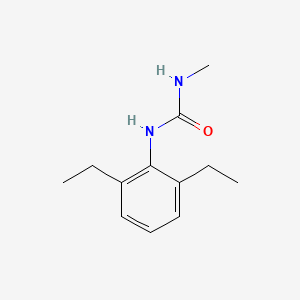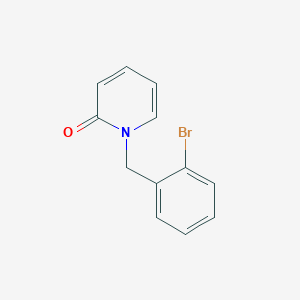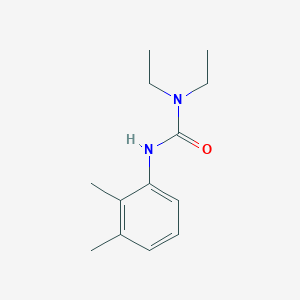
1,1-Diethyl-3-(2,3-xylyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-(2,3-xylyl)urea (DEU) is an organic compound belonging to the class of urea derivatives. It is a white crystalline solid with a melting point of 110-112 °C and a molecular weight of 220.3 g/mol. DEU is soluble in water and organic solvents such as ethanol, acetone, and dimethyl sulfoxide. It is a widely used compound in scientific research due to its unique properties and versatile applications.
科学的研究の応用
1,1-Diethyl-3-(2,3-xylyl)urea has been used in scientific research for a variety of applications. It has been used as a catalyst for the synthesis of polymers and other organic compounds. It has also been used as a reagent for the synthesis of heterocyclic compounds. In addition, it has been used as a ligand for the preparation of coordination complexes. Furthermore, it has been used as a reagent in the synthesis of peptides and proteins.
作用機序
The mechanism of action of 1,1-Diethyl-3-(2,3-xylyl)urea is not fully understood. However, it is believed that the compound acts as a catalyst by facilitating the formation of bonds between different molecules. This is done by forming hydrogen bonds between the molecules and thus allowing them to interact more efficiently. Additionally, this compound is thought to act as an electron donor, donating electrons to the molecules in the reaction, thus increasing the reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin. Furthermore, it has been suggested that this compound may have an effect on the immune system and may possess anti-inflammatory properties.
実験室実験の利点と制限
The advantages of 1,1-Diethyl-3-(2,3-xylyl)urea in laboratory experiments include its low toxicity, low cost, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. One limitation is that it is not very soluble in water, making it difficult to use in certain applications. Additionally, it can be difficult to control the reaction, as it is sensitive to heat and light.
将来の方向性
The future of 1,1-Diethyl-3-(2,3-xylyl)urea research is promising. One potential direction is the development of new methods for its synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug delivery and in the development of new materials. Finally, further research could be conducted to explore its potential use in the treatment of various diseases and conditions.
合成法
1,1-Diethyl-3-(2,3-xylyl)urea can be synthesized by the reaction of 2,3-xylyl amine and ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds in two steps: first, the amine reacts with the chloroformate to form a chloroformate ester, and then the chloroformate ester reacts with the base to form the this compound.
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGTWLFZIKOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1790-42-7 |
Source


|
| Record name | 1,1-DIETHYL-3-(2,3-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

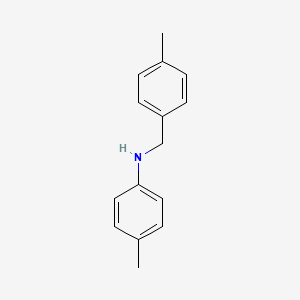

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)
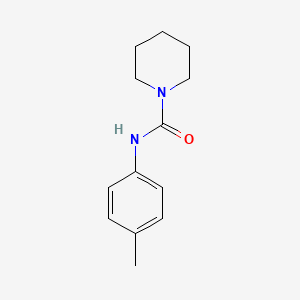


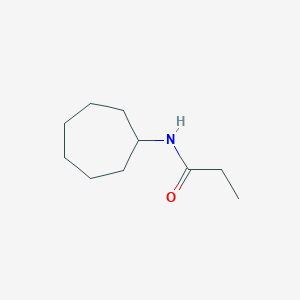
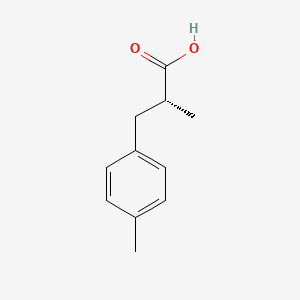

![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
